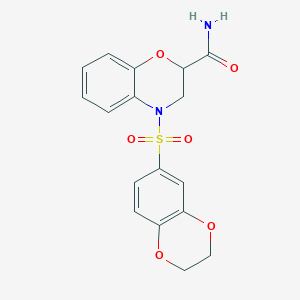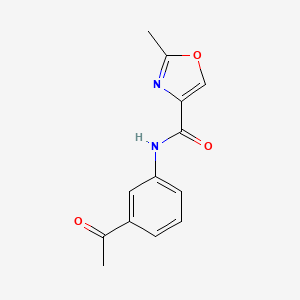
(S)-alpha-Terpinyl glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4R)-p-Mentha-1-ene-8-yl]beta-D-glucopyranoside is a natural product found in Artemisia gmelinii, Viburnum plicatum, and Artemisia iwayomogi with data available.
Scientific Research Applications
Antioxidant Properties
- (S)-alpha-terpinyl glucoside has been identified as a compound with radical-scavenging activity. This was observed in a study where phenolic glycosides, including this compound, were isolated from the berries of Pimenta dioica. These glycosides exhibited significant activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, highlighting their potential as natural antioxidants (Kikuzaki, Miyajima, & Nakatani, 2008).
Enzymatic Characterization and Applications
- A study on α-glucosidase inhibitors isolated from medicinal plants categorized various compounds, including terpenes, which this compound falls under. This study provides valuable information on α-glucosidases inhibitors, which are potential candidates for antidiabetic therapeutics (Yin, Zhang, Feng, Zhang, & Kang, 2014).
Chromatographic Analysis and Isomer Identification
- Chromatographic techniques have been used to separate and identify diastereoisomeric forms of monoterpenyl glucosides, including this compound, in various fruits like grapes, passion fruit, and apricot. This analytical approach is crucial for understanding the chemical composition and potential applications of these compounds in food and fragrance industries (Salles, Jallageas, & Crouzet, 1993).
Biocatalysis and Industrial Applications
- The enzyme α-glucosidase from Ensifer adhaerens showed transglucosylation activity towards this compound. This enzyme could be used in the synthesis of pharmaceuticals and fragrances, demonstrating the biotechnological potential of this compound in industry (Suzuki et al., 2020).
Phytotoxic and Antimicrobial Effects
- A study on α-terpinyl acetate, a compound closely related to this compound, highlighted its occurrence in Thymus pulegioides and its significant phytotoxic and antimicrobial properties. This suggests potential agricultural and medicinal applications for similar terpenoid compounds (Vaičiulytė et al., 2021).
Molecular Docking and Potential Drug Development
- In silico molecular docking studies have identified natural compounds, including terpenes, as inhibitors against alpha-glucosidase and alpha-amylase. These findings are crucial for drug development targeting diabetes and other metabolic disorders (Jhong et al., 2015).
Role in Alzheimer’s Disease Research
- Alpha-terpinyl acetate, related to this compound, has been studied for its multi-target directed ligand properties in Alzheimer's disease. It showed potential in inhibiting enzymes involved in the disease and reducing neurotoxicity, suggesting a similar research avenue for this compound (Chowdhury & Kumar, 2020).
Natural Product Synthesis and Characterization
- Studies on terpene glucoside production, including compounds like this compound, highlight improved biocatalytic processes using glycosyltransferases. This research is significant for the commercial production of these compounds for various industries (Schwab, Fischer, & Wüst, 2015).
Properties
CAS No. |
114673-99-3 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H28O6/c1-9-4-6-10(7-5-9)16(2,3)22-15-14(20)13(19)12(18)11(8-17)21-15/h4,10-15,17-20H,5-8H2,1-3H3/t10-,11+,12+,13-,14+,15-/m0/s1 |
InChI Key |
NZNWCYFBFHHMLM-MTWVNVMRSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-methyl-N-[2-(2-methylanilino)-2-oxoethyl]benzotriazole-5-carboxamide](/img/structure/B1650107.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine](/img/structure/B1650108.png)
![N-methyl-4-pyridin-4-yl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1650111.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B1650112.png)
![1-Cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1650114.png)
![tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate](/img/structure/B1650116.png)
![N-[1-(4-methoxyphenyl)propyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B1650119.png)


![N-cyclopropyl-2-{[3-(2-fluorophenoxy)-2-hydroxypropyl]sulfanyl}quinoline-4-carboxamide](/img/structure/B1650124.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B1650126.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B1650128.png)
![N-[(Oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B1650129.png)
